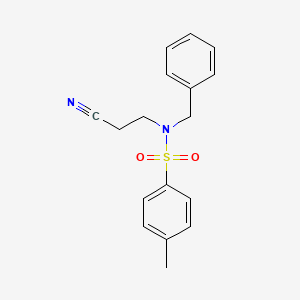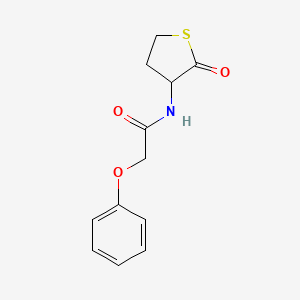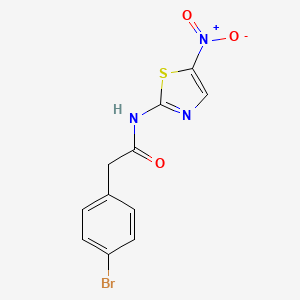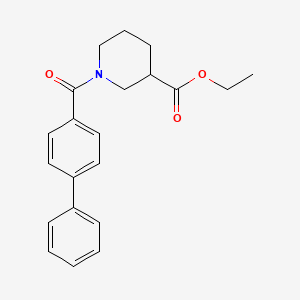
N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor used for the treatment of various types of cancers. It was first synthesized in 1998 by Pfizer, and later approved by the FDA in 2006. Sunitinib has shown promising results in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mecanismo De Acción
N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding pocket of the receptor. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It reduces tumor cell proliferation, induces apoptosis, and inhibits angiogenesis. It also has immunomodulatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of research available on its mechanism of action and anti-tumor properties. However, this compound has some limitations as well. It has been shown to have off-target effects, which may complicate its use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell line or tumor type being studied.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide. One area of interest is the development of combination therapies that include this compound. It has been shown to have synergistic effects with other anti-cancer agents, and may be effective in combination with immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound. This could help to personalize treatment and improve outcomes for patients. Finally, there is ongoing research into the development of new this compound analogs with improved potency and selectivity.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide has been extensively studied for its anti-tumor properties. It works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor growth and angiogenesis, making this compound an effective anti-cancer agent.
Propiedades
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-15-8-10-17(11-9-15)22(20,21)19(13-5-12-18)14-16-6-3-2-4-7-16/h2-4,6-11H,5,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQGBJDJLWPJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952016.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952021.png)
![N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3952026.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952043.png)
![17-(3-chloro-4-methylphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952045.png)
![N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952049.png)




![ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3952094.png)